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Compound of Interest

Compound Name:
Adamantan-1-yl-piperidin-1-yl-

methanone

Cat. No.: B368859 Get Quote

This in-depth technical guide provides a comprehensive overview of the antiviral properties of

adamantane derivatives for researchers, scientists, and drug development professionals. The

document details their core mechanism of action, spectrum of activity, the challenge of viral

resistance, and explores the landscape of novel derivatives. Quantitative data is presented in

structured tables for comparative analysis, and detailed experimental protocols for key antiviral

assays are provided.

Introduction to Adamantane Derivatives
Adamantane, a bulky, lipophilic, tricyclic alkane, serves as a unique scaffold in medicinal

chemistry. Its rigid structure and favorable pharmacokinetic properties have led to the

development of several derivatives with significant biological activity.[1] The first generation of

adamantane antivirals, amantadine and rimantadine, were licensed for the treatment and

prophylaxis of influenza A virus infections.[2][3] Their clinical use, however, has been

significantly curtailed due to the widespread emergence of resistant viral strains.[4] This has

spurred extensive research into novel adamantane derivatives with improved efficacy against

resistant viruses and a broader spectrum of antiviral activity.[4][5]

Mechanism of Action: Targeting the Influenza A M2
Ion Channel
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The primary antiviral mechanism of amantadine and its derivatives against influenza A virus

involves the blockade of the M2 proton ion channel.[6] The M2 protein is a tetrameric

transmembrane protein that forms a pH-gated proton channel essential for the viral replication

cycle.[7][8]

During viral entry, after the virus is endocytosed into the host cell, the acidic environment of the

endosome activates the M2 channel. This activation allows protons to flow from the endosome

into the virion, lowering the internal pH. This acidification is a critical step for the uncoating

process, triggering the dissociation of the viral ribonucleoprotein (RNP) complexes from the

matrix protein (M1) and their subsequent release into the cytoplasm for nuclear import and

replication.[7]

Adamantane derivatives act as specific blockers of this M2 ion channel. The lipophilic

adamantane cage binds within the pore of the M2 channel, physically occluding the passage of

protons.[3] This inhibition of proton influx prevents the acidification of the virion interior, thereby

blocking the uncoating process and halting the viral replication cycle at an early stage.[9]
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Mechanism of Influenza A M2 Ion Channel Inhibition by Adamantane Derivatives.
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While the most well-characterized activity of adamantane derivatives is against influenza A

virus, research has explored their efficacy against a range of other viruses.

Influenza A Virus: Amantadine and rimantadine are effective against many strains of

influenza A, but not influenza B, which lacks the M2 protein.[2] The emergence of resistant

strains, particularly those with the S31N mutation in the M2 protein, has rendered these first-

generation drugs largely ineffective against currently circulating influenza A viruses.[4]

Herpes Simplex Virus (HSV): Some adamantane derivatives, such as tromantadine, have

shown activity against HSV.[10] One study identified ABMA [1-adamantyl (5-bromo-2-

methoxybenzyl) amine] as an inhibitor of HSV-2 with 50% effective concentrations (EC50) of

1.66 µM and 1.08 µM in cytopathic effect and plaque formation assays, respectively.[10]

Human Immunodeficiency Virus (HIV): While amantadine and rimantadine do not inhibit HIV

replication, some novel derivatives have shown anti-HIV activity.[11] For instance, a

polyanionic adamantane derivative, "Amant," demonstrated an inhibitory concentration

(IC50) against HIV-1 replication of 2-6 µg/ml.[11]

Hepatitis C Virus (HCV): The p7 protein of HCV forms an ion channel that has been a target

for adamantane derivatives. However, the efficacy of amantadine and rimantadine against

HCV in clinical trials has been disappointing.[12]

Other Viruses: The antiviral activity of adamantane derivatives has been investigated against

other viruses, including respiratory syncytial virus (RSV) and coronaviruses, with varying

results.[13][14] For instance, amantadine and rimantadine showed in vitro activity against

SARS-CoV-2 with IC50 values of 120 µM and 30 µM, respectively.[14]

Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of various

adamantane derivatives against different viruses.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
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Compound Virus Strain Assay Type
EC50 / IC50
(µM)

Reference

Amantadine

Influenza

A/Udorn/72

(H3N2)

Antiviral Assay Submicromolar [13]

Rimantadine

Influenza

A/Udorn/72

(H3N2)

Antiviral Assay Submicromolar [13]

(R)-Rimantadine

Influenza

A/Udorn/72

(H3N2)

Antiviral Assay Submicromolar [13]

(S)-Rimantadine

Influenza

A/Udorn/72

(H3N2)

Antiviral Assay Submicromolar [13]

Glycyl-

rimantadine

Influenza

A/H3N2 (Hong

Kong/68)

Antiviral Assay 0.11 [15]

N-(adamantan-1-

yl)-5-(5-(azepan-

1-yl)pyrazin-2-

yl)-1,3,4-

thiadiazol-2-

amine (4j)

A/HK/68 (H3N2)
Anti-influenza

Assay
3.5 [16]

N-(adamantan-1-

yl)-5-(5-(azepan-

1-yl)pyrazin-2-

yl)-1,3,4-

thiadiazol-2-

amine (4j)

A/PR/8/34

(H1N1)

Anti-influenza

Assay
7.5 [16]

Enol ester 10

enantiomers

A/IIV-

Orenburg/29-

L/2016(H1N1)pd

m09

Biological Assay 7.7 [17]
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(rimantadine-

resistant)

Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses

Compound Virus Assay Type IC50 (µg/mL) Reference

Amant HIV-1

Reverse

Transcriptase

Activity / p24

ELISA

2-6 [11]

Amant HIV-2

Reverse

Transcriptase

Activity / p24

ELISA

93 [11]

ABMA HSV-2
Cytopathic Effect

Assay
1.66 µM (EC50) [10]

ABMA HSV-2
Plaque

Formation Assay
1.08 µM (EC50) [10]

Amantadine SARS-CoV-2
Fluorescence-

based
120 µM [14]

Rimantadine SARS-CoV-2
Fluorescence-

based
30 µM [14]

Tromantadine SARS-CoV-2
Fluorescence-

based
98 µM [14]

Gly-Thz-

rimantadine

Influenza

A/Hongkong/68

Cytotoxicity

Assay
0.11 [18][19]

Table 3: Cytotoxicity of Adamantane Derivatives
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Compound Cell Line CC50 (µg/mL) Reference

Amantadine Vero cells >100 [20]

Rimantadine Vero cells >100 [20]

Gly-Thz-rimantadine Not specified 50 [18][19]

Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below.

Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a lytic virus and to determine the

antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Virus stock of known titer

Test compound (adamantane derivative) at various concentrations

Overlay medium (e.g., medium containing methylcellulose or agarose)

Fixative solution (e.g., 4% paraformaldehyde)

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Phosphate-buffered saline (PBS)

6-well or 12-well cell culture plates

Procedure:
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Cell Seeding: Seed the host cells into multi-well plates at a density that will form a confluent

monolayer within 24 hours.

Compound Treatment and Virus Infection:

Prepare serial dilutions of the test compound in serum-free medium.

When the cell monolayer is confluent, wash the cells with PBS.

Aspirate the wash solution and add the diluted compound to the wells.

Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU)

per well).

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

Overlay Application:

After the incubation period, remove the virus-compound inoculum.

Gently wash the monolayer with PBS.

Add the overlay medium containing the respective concentrations of the test compound to

each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells,

resulting in the formation of localized plaques.

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque

formation (typically 2-4 days, depending on the virus).

Plaque Visualization:

Aspirate the overlay medium.

Fix the cells with the fixative solution for at least 20 minutes.

Remove the fixative and stain the cell monolayer with the staining solution for 15-30

minutes.
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Gently wash the plates with water to remove excess stain and allow them to air dry.

Data Analysis:

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each compound concentration compared

to the virus control (no compound).

The 50% inhibitory concentration (IC50) is determined as the compound concentration

that reduces the number of plaques by 50%.[2][18][20][21][22]

Neuraminidase Inhibition Assay
This assay is specific for viruses that possess neuraminidase activity, such as the influenza

virus. It measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

Purified neuraminidase or intact virus

Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid -

MUNANA)

Assay buffer (e.g., MES buffer with CaCl2)

Stop solution (e.g., glycine-NaOH buffer)

Test compound (adamantane derivative) at various concentrations

96-well black microplates

Fluorometer

Procedure:

Compound and Enzyme/Virus Preparation:

Prepare serial dilutions of the test compound in the assay buffer.
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Dilute the neuraminidase enzyme or virus stock to a concentration that gives a linear

reaction rate.

Assay Reaction:

Add the diluted enzyme/virus to the wells of a 96-well black plate.

Add the diluted test compound to the respective wells.

Include controls for no enzyme (blank) and no inhibitor (enzyme activity control).

Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Substrate Addition and Incubation:

Add the MUNANA substrate to all wells to initiate the reaction.

Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

Reaction Termination and Fluorescence Measurement:

Stop the reaction by adding the stop solution to each well.

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g.,

excitation at 365 nm and emission at 450 nm).

Data Analysis:

Subtract the blank fluorescence from all readings.

Calculate the percentage of neuraminidase inhibition for each compound concentration

relative to the enzyme activity control.

The 50% inhibitory concentration (IC50) is the compound concentration that inhibits 50%

of the neuraminidase activity.[11][15][16][23]

M2 Ion Channel Inhibition Assay
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Several methods can be used to assess the inhibition of the M2 ion channel, including

electrophysiological techniques and cell-based assays. A common cell-based approach

involves expressing the M2 protein in a system where its ion channel activity leads to a

measurable phenotype, such as growth inhibition, which can be rescued by an effective

inhibitor.

Materials:

A host system (e.g., E. coli or Saccharomyces cerevisiae) transformed with a plasmid

expressing the influenza M2 protein.

Growth medium for the host system.

Inducing agent (if the M2 expression is under an inducible promoter).

Test compound (adamantane derivative) at various concentrations.

Spectrophotometer or plate reader for measuring cell growth (e.g., OD600).

Procedure:

Culture Preparation:

Inoculate the M2-expressing host cells into a liquid culture medium.

Grow the culture to a specific optical density (e.g., mid-log phase).

Compound Treatment and Induction:

Aliquot the culture into a multi-well plate.

Add serial dilutions of the test compound to the wells.

Include controls for no M2 expression and M2 expression without any inhibitor.

Induce the expression of the M2 protein (if applicable).

Growth Monitoring:
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Incubate the plate under appropriate growth conditions (e.g., 37°C with shaking).

Monitor the growth of the cells over time by measuring the optical density at regular

intervals.

Data Analysis:

Plot the growth curves for each compound concentration.

The inhibition of the M2 ion channel by the compound will alleviate the growth retardation

caused by M2 expression.

The efficacy of the compound can be quantified by the extent of growth rescue at different

concentrations. The EC50 can be determined as the concentration of the compound that

restores 50% of the maximal growth rate.[3][6][24]

Experimental and Screening Workflow
The following diagram illustrates a general workflow for the screening and characterization of

the antiviral activity of novel adamantane derivatives.
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General Workflow for Antiviral Screening of Adamantane Derivatives.
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Conclusion
Adamantane derivatives represent a versatile class of compounds with proven antiviral activity,

primarily against influenza A virus through the inhibition of the M2 ion channel. While the

clinical utility of first-generation adamantanes has been hampered by resistance, ongoing

research is focused on the design and synthesis of novel derivatives to overcome this

challenge and to broaden their antiviral spectrum. The methodologies and data presented in

this guide provide a foundational resource for researchers in the field of antiviral drug discovery

and development, facilitating the evaluation and advancement of new adamantane-based

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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